molecular formula C16H19N3O6 B15101907 methyl N-[(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetyl]-beta-alaninate

methyl N-[(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetyl]-beta-alaninate

Cat. No.: B15101907
M. Wt: 349.34 g/mol
InChI Key: UUXKZUCMUGWLAA-UHFFFAOYSA-N
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Description

Methyl N-[(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetyl]-beta-alaninate is a chemical compound with the molecular formula C13H14N2O5 It is known for its unique structure, which includes a phthalazinone core with methoxy groups at positions 7 and 8, and an acetylated beta-alanine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-[(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetyl]-beta-alaninate typically involves the following steps:

    Formation of the Phthalazinone Core: The phthalazinone core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Methoxy Groups: Methoxy groups are introduced at positions 7 and 8 of the phthalazinone core using methylation reactions, often employing reagents such as dimethyl sulfate or methyl iodide.

    Acetylation of Beta-Alanine: Beta-alanine is acetylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

    Coupling Reaction: The acetylated beta-alanine is then coupled with the phthalazinone core using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl N-[(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetyl]-beta-alaninate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups or the acetylated beta-alanine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Methyl N-[(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetyl]-beta-alaninate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe or inhibitor.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl N-[(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetyl]-beta-alaninate involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in key biological processes, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetate: Shares a similar phthalazinone core but lacks the acetylated beta-alanine moiety.

    Phthalazinone derivatives: Compounds with variations in the substitution pattern on the phthalazinone core.

Uniqueness

Methyl N-[(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetyl]-beta-alaninate is unique due to the presence of both the methoxy-substituted phthalazinone core and the acetylated beta-alanine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H19N3O6

Molecular Weight

349.34 g/mol

IUPAC Name

methyl 3-[[2-(7,8-dimethoxy-1-oxophthalazin-2-yl)acetyl]amino]propanoate

InChI

InChI=1S/C16H19N3O6/c1-23-11-5-4-10-8-18-19(16(22)14(10)15(11)25-3)9-12(20)17-7-6-13(21)24-2/h4-5,8H,6-7,9H2,1-3H3,(H,17,20)

InChI Key

UUXKZUCMUGWLAA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C=NN(C2=O)CC(=O)NCCC(=O)OC)OC

Origin of Product

United States

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